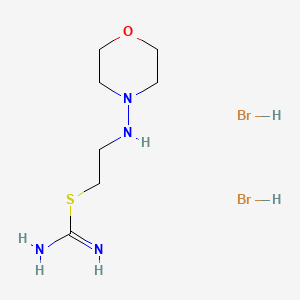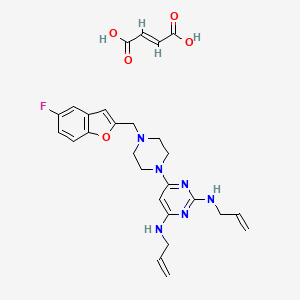
1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-((5-fluorobenzofuran-2-yl)methyl)piperazine fumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-((5-fluorobenzofuran-2-yl)methyl)piperazine fumarate is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, combining pyrimidine, benzofuran, and piperazine moieties, suggests it could interact with biological targets in novel ways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-((5-fluorobenzofuran-2-yl)methyl)piperazine fumarate likely involves multiple steps, including:
Formation of the pyrimidine core: This could be achieved through a condensation reaction involving appropriate amines and aldehydes.
Introduction of allylamino groups: This step might involve nucleophilic substitution reactions.
Synthesis of the benzofuran moiety: This could be synthesized via cyclization reactions.
Coupling with piperazine: This step might involve a nucleophilic substitution or a coupling reaction.
Formation of the fumarate salt: This final step would involve the reaction of the free base with fumaric acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-((5-fluorobenzofuran-2-yl)methyl)piperazine fumarate may undergo various chemical reactions, including:
Oxidation: Potentially forming oxidized derivatives.
Reduction: Leading to reduced forms of the compound.
Substitution: Both nucleophilic and electrophilic substitutions could occur.
Hydrolysis: Breaking down the compound into smaller fragments.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Hydrolysis conditions: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-((5-fluorobenzofuran-2-yl)methyl)piperazine fumarate could have several scientific research applications:
Medicinal Chemistry: Potential as a drug candidate due to its unique structure.
Biology: Studying its interactions with biological targets.
Materials Science: Exploring its properties for use in advanced materials.
Pharmacology: Investigating its pharmacokinetics and pharmacodynamics.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-((5-fluorobenzofuran-2-yl)methyl)piperazine fumarate would depend on its specific interactions with molecular targets. Potential pathways could include:
Binding to receptors: Modulating their activity.
Inhibition of enzymes: Affecting metabolic pathways.
Interaction with nucleic acids: Influencing gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,4-Diaminopyrimidin-6-yl)-4-((5-fluorobenzofuran-2-yl)methyl)piperazine
- 1-(2,4-Bis-aminopyrimidin-6-yl)-4-((5-chlorobenzofuran-2-yl)methyl)piperazine
Uniqueness
1-(2,4-Bis-allylaminopyrimidin-6-yl)-4-((5-fluorobenzofuran-2-yl)methyl)piperazine fumarate stands out due to the presence of both allylamino groups and the fluorobenzofuran moiety, which may confer unique biological and chemical properties.
Propiedades
Número CAS |
87813-89-6 |
|---|---|
Fórmula molecular |
C27H31FN6O5 |
Peso molecular |
538.6 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;6-[4-[(5-fluoro-1-benzofuran-2-yl)methyl]piperazin-1-yl]-2-N,4-N-bis(prop-2-enyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C23H27FN6O.C4H4O4/c1-3-7-25-21-15-22(28-23(27-21)26-8-4-2)30-11-9-29(10-12-30)16-19-14-17-13-18(24)5-6-20(17)31-19;5-3(6)1-2-4(7)8/h3-6,13-15H,1-2,7-12,16H2,(H2,25,26,27,28);1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
PKQNSYMQXLNXHZ-WLHGVMLRSA-N |
SMILES isomérico |
C=CCNC1=CC(=NC(=N1)NCC=C)N2CCN(CC2)CC3=CC4=C(O3)C=CC(=C4)F.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C=CCNC1=CC(=NC(=N1)NCC=C)N2CCN(CC2)CC3=CC4=C(O3)C=CC(=C4)F.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





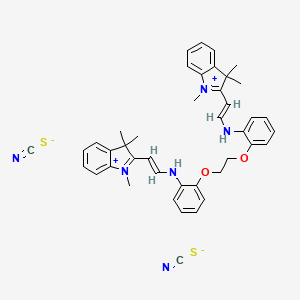
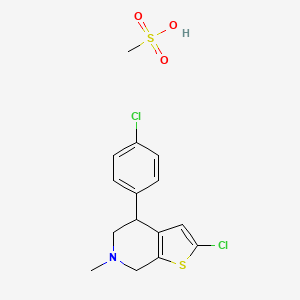

![3-ethyl-2-methylbenzo[f][1,3]benzothiazol-3-ium;4-methylbenzenesulfonate](/img/structure/B12774959.png)
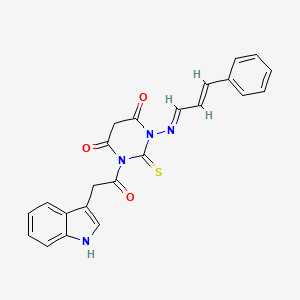
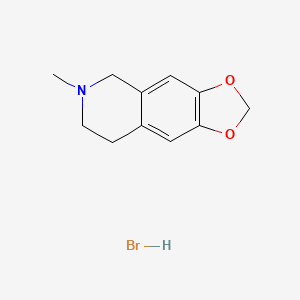
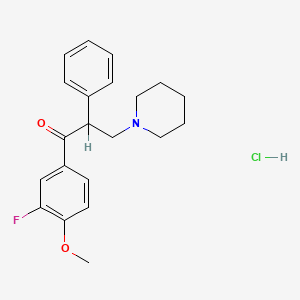


![9,10-Anthracenedione, 1-amino-5-hydroxy-4-[(4-methoxyphenyl)amino]-8-nitro-](/img/structure/B12774989.png)
